REACTION_CXSMILES
|
[CH3:1][C:2]([NH:6][C:7](=[O:15])[C:8]1[CH:13]=[CH:12][C:11]([Br:14])=[CH:10][CH:9]=1)([CH3:5])[CH2:3]O.S(Cl)(Cl)=O>C(OCC)C>[Br:14][C:11]1[CH:10]=[CH:9][C:8]([C:7]2[O:15][CH2:3][C:2]([CH3:1])([CH3:5])[N:6]=2)=[CH:13][CH:12]=1
|
Name
|
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
CC(CO)(C)NC(C1=CC=C(C=C1)Br)=O
|
Name
|
|
Quantity
|
0.4 mol
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Type
|
CUSTOM
|
Details
|
After stirring for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction was transferred to an addition funnel
|
Type
|
STIRRING
|
Details
|
After stirring for 20 hours
|
Duration
|
20 h
|
Type
|
FILTRATION
|
Details
|
the white solid was filtered under reduced pressure
|
Type
|
WASH
|
Details
|
was washed well with diethyl ether
|
Type
|
ADDITION
|
Details
|
The dry solid was treated with 20% sodium hydroxide (75 ml)
|
Type
|
STIRRING
|
Details
|
After stirring for 30 minutes the product
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
was extracted into diethyl ether
|
Type
|
WASH
|
Details
|
the aqueous layer was washed with ether
|
Type
|
WASH
|
Details
|
The combined ether extracts were washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure to an oil
|
Type
|
DISTILLATION
|
Details
|
The oil was distilled under vacuum
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)C=1OCC(N1)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20 g | |
YIELD: CALCULATEDPERCENTYIELD | 78.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |